

Spectroscopic Deep Dive: A Comparative Analysis of 4-Bromopyridazine Hydrobromide and Its Analogues

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Compound of Interest

Compound Name: **4-Bromopyridazine Hydrobromide**

Cat. No.: **B1146793**

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For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of heterocyclic compounds is paramount for structural elucidation, purity assessment, and the rational design of new chemical entities. This guide provides a detailed spectroscopic comparison of **4-Bromopyridazine Hydrobromide** with several of its pyridazinone analogues, supported by experimental data and detailed methodologies.

This comparative guide delves into the key spectroscopic features—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—of **4-Bromopyridazine Hydrobromide** and a selection of its analogues. The data presented herein, sourced from peer-reviewed literature, offers a valuable resource for researchers working with these and similar molecular scaffolds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Bromopyridazine Hydrobromide** and three of its representative analogues. This side-by-side comparison highlights the influence of various substituents on the spectroscopic properties of the core pyridazine and pyridazinone structures.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	H-3	H-5	H-6	Other Protons
4-Bromopyridazine Hydrobromide	9.32 (d)	8.05 (dd)	9.08 (d)	-
Analogue 1: 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one	-	6.89 (s)	-	7.55–7.53 (m, 2H, Ar-H), 7.53 (d, $J = 2.1$ Hz, 2H, Ar-H), 7.41–7.35 (m, 4H, Ar-H), 4.10 (s, 2H, CH ₂)
Analogue 2: 4-(2-nitrobenzyl)-6-phenylpyridazin-3(2H)-one	-	8.03 (s)	-	8.21 (d, $J = 2.0$ Hz, 1H, Ar-H), 8.05 (ddd, $J = 8.3, 2.4, 1.0$ Hz, 1H, Ar-H), 7.81–7.78 (m, 3H, Ar-H), 7.56 (t, $J = 7.9$ Hz, 1H, Ar-H), 7.46–7.42 (m, 2H, Ar-H), 7.41–7.37 (m, 1H, Ar-H), 3.97 (s, 2H, CH ₂)
Analogue 3: 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one	-	7.88 (s)	-	7.17–7.20 (m, 2H, Ar-H), 7.38–7.44 (m, 3H, Ar-H), 7.70 (d, 2H, $J = 8.4$ Hz, Ar-H), 7.78 (m, 2H, Ar-H), 2.94 (s, 2H, CH ₂), 10.82 (s, 1H, NH)

Table 2: ^{13}C NMR Spectroscopic Data (δ , ppm)

Compound	C-3	C-4	C-5	C-6	Other Carbons
4-Bromopyridazine	151.2	125.8	134.5	154.7	-
Hydrobromide					
Analogue 1: 4-(2,6-dichlorobenzyl)-6-phenylpyridazine-3(2H)-one	160.77 (C=O)	140.31	125.95	144.32	135.15, 133.23, 130.63, 129.77, 129.56, 129.44, 129.32, 126.06 (Ar-C), 31.44 (CH ₂)
Analogue 2: 4-(2-nitrobenzyl)-6-phenylpyridazine-3(2H)-one	161.09 (C=O)	141.94	122.10	144.64	148.32, 141.01, 136.41, 135.28, 130.36, 129.72, 129.42, 129.36, 126.21, 124.17 (Ar-C), 35.40 (CH ₂)
Analogue 3: 4-(4-fluorobenzyl)-6-phenylpyridazine-3(2H)-one	161.84 (C=O)	142.41	127.57	144.20	158.31, 135.90, 135.68, 132.94, 129.85, 129.66,

129.54,
129.51 (Ar-
C), 35.31
(CH₂)

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compound	N-H Stretch	C-H Stretch	C=O Stretch	C=N Stretch	C-Br Stretch
4-					
Bromopyridazine	-	~3100-3000	-	~1600	~650
Hydrobromide					
Analogue 1:					
4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one	3206	3061–2875	1646	1605	-
Analogue 2:					
4-(2-nitrobenzyl)-6-phenylpyridazin-3(2H)-one	3200	3043–2865	1646	1595	-
Analogue 3:					
4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one	3296	-	1740	1652	-

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion $[M+H]^+$ (or $[M-H]^-$)	Key Fragments
4-Bromopyridazine	159/161	80 (loss of Br)
Analogue 1: 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one	331.0020	-
Analogue 2: 4-(2-nitrobenzyl)-6-phenylpyridazin-3(2H)-one	306.0475 ($[M-H]^-$)	-
Analogue 3: 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one	281.3045	-

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrumentation and the specific compound being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.
- Data Acquisition:
 - ¹H NMR: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.
 - ¹³C NMR: Chemical shifts are reported in ppm relative to the solvent resonance.

- Data Analysis: The resulting spectra were processed and analyzed to assign the chemical shifts and determine the coupling constants for the various protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

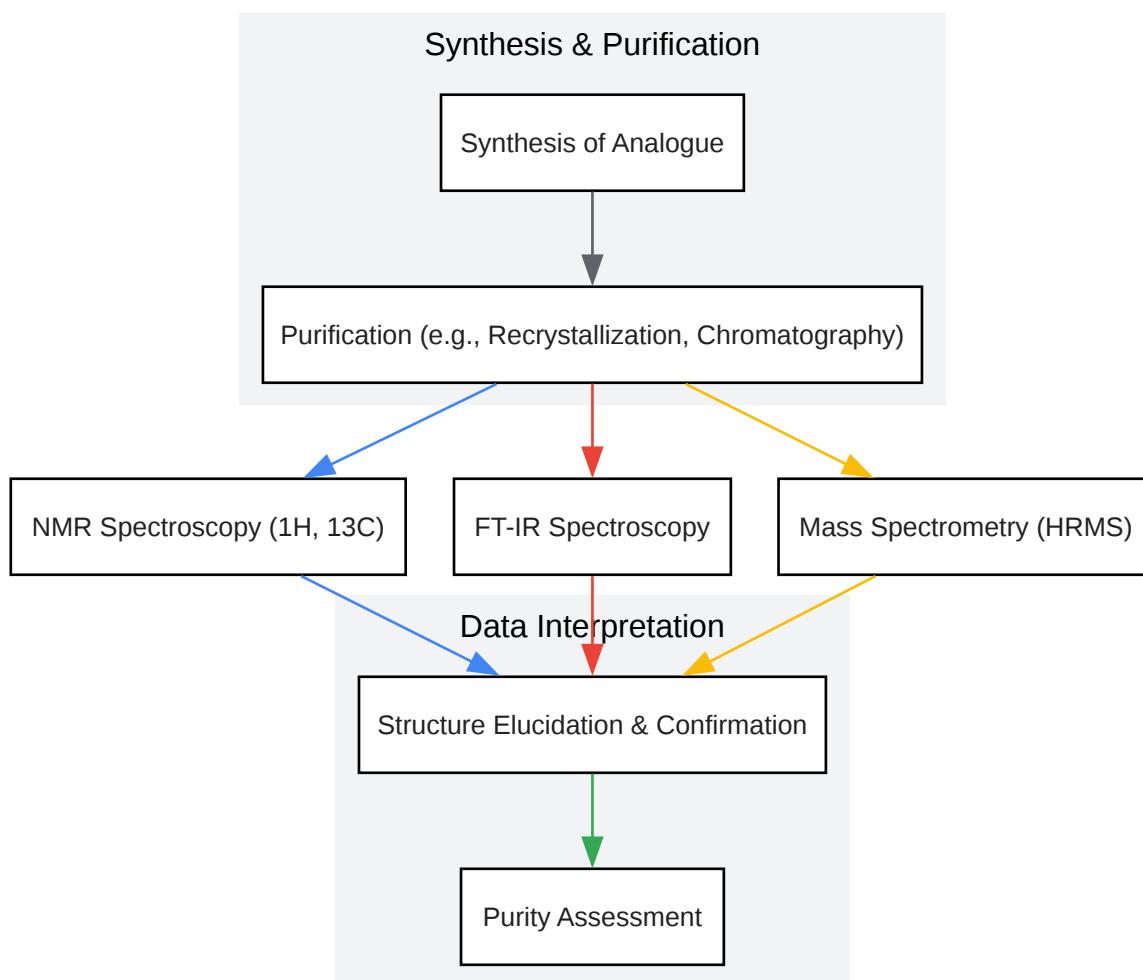
- Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: FT-IR spectra were recorded on an FT-IR spectrometer equipped with a universal ATR sampling accessory.
- Data Acquisition: Spectra were typically collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
- Data Analysis: The positions of the major absorption bands were identified and assigned to their corresponding functional group vibrations.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample was prepared in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: High-resolution mass spectra (HRMS) were obtained using an ESI (Electrospray Ionization) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- Data Acquisition: The instrument was operated in either positive or negative ion mode, depending on the analyte. Data was collected over a mass range appropriate for the expected molecular weight of the compound.
- Data Analysis: The mass of the molecular ion was determined and compared to the calculated exact mass to confirm the elemental composition.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized pyridazine analogue.



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Caption: General workflow for the synthesis and spectroscopic characterization of pyridazine analogues.

This comprehensive guide provides a foundational understanding of the spectroscopic properties of **4-Bromopyridazine Hydrobromide** and its analogues. The provided data and protocols serve as a valuable reference for researchers in the field, facilitating the identification and characterization of novel pyridazine-based compounds.

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